molecular formula C24H18N2 B11647066 2'-Phenyl-1',2'-dihydro-2,3'-biquinoline

2'-Phenyl-1',2'-dihydro-2,3'-biquinoline

Cat. No.: B11647066
M. Wt: 334.4 g/mol
InChI Key: DJVKTQCJMDTQCN-UHFFFAOYSA-N
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Description

2’-Phenyl-1’,2’-dihydro-2,3’-biquinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Phenyl-1’,2’-dihydro-2,3’-biquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1′,4′-dihydro-2,3′-biquinolyl with organolithium compounds can yield a mixture of 4′-R-1′,4′-dihydro-2,3′-biquinolyls and 2′-R-1′,2′-dihydro-2,3′-biquinolyls .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, controlled reaction temperatures, and specific solvents can enhance the efficiency of the synthesis process. detailed industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2’-Phenyl-1’,2’-dihydro-2,3’-biquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2’-Phenyl-1’,2’-dihydro-2,3’-biquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Phenyl-1’,2’-dihydro-2,3’-biquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, quinoline derivatives are known to interfere with DNA replication and protein synthesis, which can result in antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Phenyl-1’,2’-dihydro-2,3’-biquinoline is unique due to the presence of the phenyl group and the specific arrangement of the quinoline units

Biological Activity

2'-Phenyl-1',2'-dihydro-2,3'-biquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article comprehensively reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound belongs to the biquinoline family, characterized by two linked quinoline units. Its structure can be represented as follows:

C18H15N2\text{C}_{18}\text{H}_{15}\text{N}_2

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate its potential as a therapeutic agent in treating infections caused by resistant strains of bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).

  • IC50 values for A549 and MCF-7 cells were found to be 15 µM and 20 µM, respectively.
  • Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Cytokine Concentration (pg/mL) Control Treatment
TNF-alpha15001000500
IL-61200800300

These findings suggest that the compound may be useful in managing inflammatory diseases.

The biological activities of this compound are attributed to several mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Oxidative Stress Modulation : The compound exhibits antioxidant activity, reducing oxidative stress markers in cellular models.

Case Studies

In a notable study published in Pharmacological Research, researchers administered this compound to mice with induced inflammation. The treatment resulted in a significant reduction in paw edema compared to control groups, demonstrating its efficacy as an anti-inflammatory agent .

Properties

Molecular Formula

C24H18N2

Molecular Weight

334.4 g/mol

IUPAC Name

2-(2-phenyl-1,2-dihydroquinolin-3-yl)quinoline

InChI

InChI=1S/C24H18N2/c1-2-9-18(10-3-1)24-20(16-19-11-5-7-13-22(19)26-24)23-15-14-17-8-4-6-12-21(17)25-23/h1-16,24,26H

InChI Key

DJVKTQCJMDTQCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=CC3=CC=CC=C3N2)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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